molecular formula C10H7FO2 B1408284 1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one CAS No. 1595826-04-2

1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one

Cat. No. B1408284
CAS RN: 1595826-04-2
M. Wt: 178.16 g/mol
InChI Key: SXCMDOVKRUOWOA-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one, or FMOP, is an organic compound with a wide range of scientific applications. It is primarily used as a reagent in organic synthesis, as a catalyst in various reactions, and as a ligand in coordination complexes. FMOP has also been explored as a potential therapeutic agent in a variety of medical contexts, including cancer therapy, neurodegenerative disease treatment, and cardiovascular disease management.

Scientific Research Applications

  • Organic Solar Cell Material :

    • "1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one" and related compounds have been explored for their potential in dye-sensitized solar cells (DSSCs). They are part of a class of organometallic compounds designed for DSSC applications, demonstrating the significance of introducing a methoxy group to enhance intramolecular charge transfer, thereby improving the solar cell's efficiency (Ainizatul Husna Anizaim et al., 2020).
  • Antimicrobial Activity :

    • Novel compounds related to "1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one" have been synthesized and shown to possess antimicrobial properties. This highlights its potential use in developing new antimicrobial agents (M. Nagamani et al., 2018).
  • Optical Nonlinearity for Potential Optical Applications :

    • Certain derivatives of this compound have been studied for their third-order optical nonlinearity, making them promising materials for optical limiting applications. Their nonlinear optical response and large nonlinear refractive index are significant for potential use in opto-electronic devices (T. Shetty et al., 2017).
  • Liquid Crystal Photoalignment :

    • Prop-2-enoates derived from related structures have been found to promote excellent photoalignment of nematic liquid crystals. These findings are valuable for the development of liquid crystal displays (LCDs), where fluorine-substituents play a crucial role in enhancing photoalignment (G. Hegde et al., 2013).
  • Fluorescence Properties in Charge Transfer Cocrystals :

    • The compound and its derivatives have been used to engineer charge-transfer cocrystals, showing significant fluorescence red-shift due to charge-transfer interactions. These properties are instrumental in the field of opto-electronic materials (K. Zhao et al., 2017).
  • Environment-Sensitive Fluorophore Applications :

    • Derivatives of "1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one" exhibit unique fluorescence properties in different solvents, particularly strong fluorescence in protic solvents. This characteristic is valuable for developing new fluorogenic sensors (S. Uchiyama et al., 2006).

properties

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO2/c1-3-9(12)7-4-5-10(13-2)8(11)6-7/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCMDOVKRUOWOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C#C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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